5-(Butan-2-YL)-2,3-dihydro-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
5-butan-2-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H17N/c1-3-9(2)10-4-5-12-11(8-10)6-7-13-12/h4-5,8-9,13H,3,6-7H2,1-2H3 |
InChI Key |
LBWSESCIKLLDJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC2=C(C=C1)NCC2 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 5 Butan 2 Yl 2,3 Dihydro 1h Indole and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In the ¹H NMR spectrum of 5-(Butan-2-yl)-2,3-dihydro-1H-indole, distinct signals would be expected for the aromatic protons, the protons of the dihydroindole ring, and the protons of the butan-2-yl group. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region (around 6.5-7.5 ppm). The protons at positions 2 and 3 of the dihydroindole ring would likely resonate as triplets around 3.0-3.6 ppm, indicative of their vicinal coupling. The proton attached to the nitrogen atom would appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
The butan-2-yl substituent would present a more complex set of signals. A doublet for the terminal methyl group, a triplet for the other methyl group, a multiplet for the methylene (B1212753) group, and another multiplet for the methine proton would be anticipated. The precise chemical shifts and coupling constants would provide definitive information about the connectivity of the atoms.
Expected ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Aromatic-H | 6.5 - 7.5 | m |
| N-H | Variable | br s |
| C2-H₂ | ~3.5 | t |
| C3-H₂ | ~3.0 | t |
| Butyl-CH | 2.5 - 2.8 | m |
| Butyl-CH₂ | 1.5 - 1.7 | m |
| Butyl-CH₃ (doublet) | ~1.2 | d |
| Butyl-CH₃ (triplet) | ~0.8 | t |
Note: This is a predicted data table. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. The spectrum would show distinct signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the range of 110-150 ppm. The carbons of the dihydroindole ring at positions 2 and 3 would appear further upfield. The four carbons of the butan-2-yl group would also have characteristic chemical shifts.
Expected ¹³C NMR Data for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
| Aromatic C (quaternary) | 140 - 150 |
| Aromatic C-H | 110 - 130 |
| C2 | ~47 |
| C3 | ~30 |
| Butyl-CH | 35 - 45 |
| Butyl-CH₂ | 25 - 35 |
| Butyl-CH₃ | 10 - 20 |
Note: This is a predicted data table. Actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, HMBC, HSQC) for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.
Correlation SpectroscopY (COSY): This experiment would reveal proton-proton couplings within the molecule. For instance, correlations would be observed between the protons at C2 and C3 of the dihydroindole ring, as well as among the protons of the butan-2-yl group.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached. This would allow for the direct assignment of protonated carbons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments are crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the position of the butan-2-yl substituent on the aromatic ring by showing correlations between the butyl protons and the aromatic carbons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the unambiguous determination of the molecular formula, confirming the elemental composition of the compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Tandem mass spectrometry (MS/MS) would be used to investigate the fragmentation pathways of the protonated molecule. By selecting the molecular ion and subjecting it to collision-induced dissociation, a fragmentation spectrum is generated. The analysis of the fragment ions provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the butan-2-yl group or parts of it, as well as cleavages within the dihydroindole ring system. These fragmentation patterns serve as a fingerprint for the molecule's structure.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for assessing the purity of this compound and identifying any volatile impurities. In this technique, the sample is vaporized and passed through a chromatographic column (GC), which separates compounds based on their boiling points and interactions with the column's stationary phase. Subsequently, the separated components enter the mass spectrometer (MS), where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for structural identification.
For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₂H₁₇N, 175.27 g/mol ). The primary fragmentation pathways would likely involve the loss of the alkyl substituent. A key fragmentation would be the cleavage of the C-C bond between the aromatic ring and the sec-butyl group, or cleavage within the butyl group itself. The parent structure, 2,3-dihydro-1H-indole (indoline), shows a prominent molecular ion at m/z 119 and a major fragment at m/z 91. nist.gov For the title compound, characteristic fragments would include the loss of an ethyl radical (M-29) or a methyl radical (M-15) from the sec-butyl group. The base peak might correspond to the indoline (B122111) cation radical after benzylic cleavage of the entire butyl group. scirp.org
GC-MS is also crucial for identifying volatile impurities from the synthesis, such as residual solvents, starting materials (e.g., substituted anilines or styrenes), or byproducts like the fully aromatized indole (B1671886) analogue. researchgate.netresearchgate.net Purity is determined by integrating the peak area of the main compound relative to the total area of all peaks in the chromatogram.
Interactive Table: Expected GC-MS Fragmentation and Impurity Profile
| Analyte | Expected Retention Time | Key Mass Fragments (m/z) | Potential Source |
| This compound | Main Peak | 175 (M⁺) , 146, 132, 118, 91 | Target Compound |
| Toluene | Early Eluting | 92, 91, 65 | Residual Solvent |
| 4-(Butan-2-yl)aniline | Later Eluting | 149 (M⁺), 120, 93 | Unreacted Starting Material |
| 5-(Butan-2-yl)-1H-indole | Later Eluting | 173 (M⁺), 158, 130 | Dehydrogenation Byproduct |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
For this compound, IR and Raman spectra would exhibit characteristic bands confirming its key structural features. The N-H stretching vibration of the secondary amine within the dihydroindole ring is expected to appear as a distinct band in the IR spectrum, typically in the range of 3350-3450 cm⁻¹. nist.govresearchgate.net Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methylene groups in the five-membered ring and the sec-butyl group would appear just below 3000 cm⁻¹. researchgate.net
Interactive Table: Predicted Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |
| N-H Stretch | 3350 - 3450 | IR | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Medium (IR), Strong (Raman) |
| Aliphatic C-H Stretch | 2850 - 2970 | IR, Raman | Strong |
| Aromatic C=C Stretch | 1450 - 1620 | IR, Raman | Medium-Strong |
| C-H Bend (Aliphatic) | 1350 - 1470 | IR | Medium |
| C-N Stretch | 1250 - 1350 | IR | Medium-Strong |
| Aromatic C-H Out-of-Plane Bend | 750 - 900 | IR | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. By diffracting X-rays off a single crystal of the compound, one can generate an electron density map from which atomic positions, bond lengths, and bond angles can be determined with high precision. mdpi.com This technique would unequivocally confirm the connectivity of the this compound molecule.
For analogues of this class, crystal structure analyses reveal how molecules pack in the unit cell, often stabilized by intermolecular interactions such as hydrogen bonding involving the N-H group and π-π stacking between the aromatic rings. nih.govmdpi.com
The butan-2-yl substituent introduces a chiral center into the molecule. ucla.edu X-ray crystallography of a single enantiomer can determine its absolute configuration. If a racemic mixture is crystallized, the analysis reveals whether it forms a racemic compound (both enantiomers in the same unit cell) or a conglomerate (a physical mixture of separate crystals of each enantiomer). nih.gov
Furthermore, the analysis provides precise details on the molecule's conformation. researchgate.net It would define the puckering of the non-planar five-membered dihydroindole ring and the preferred rotational conformation (torsion angles) of the sec-butyl group relative to the aromatic ring. This information is critical for understanding steric interactions and potential biological activity. libretexts.org
Interactive Table: Representative Crystallographic Data for an Indoline Analogue
| Parameter | Example Value | Description |
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁/c | The symmetry elements within the unit cell. |
| a (Å) | 7.050 | Unit cell dimension. |
| b (Å) | 25.027 | Unit cell dimension. |
| c (Å) | 7.882 | Unit cell dimension. |
| β (°) | 104.17 | Unit cell angle. |
| V (ų) | 1346.5 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
Note: Data is representative for a similar heterocyclic structure and not specific to the title compound. mdpi.com
Chiroptical Spectroscopy (CD and ORD) for Enantiomeric Characterization
Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for studying chiral molecules. These techniques rely on the differential interaction of chiral substances with left- and right-circularly polarized light. nih.gov
For this compound, the chiral sec-butyl group is attached to the dihydroindole chromophore. This chiral perturbation of the electronic transitions of the aromatic system will give rise to a characteristic CD spectrum. nsf.gov CD spectroscopy measures the difference in absorption between left- and right-circularly polarized light (Δε) as a function of wavelength. The resulting spectrum shows positive or negative peaks, known as Cotton effects, corresponding to the electronic absorption bands of the chromophore. nih.gov
The two enantiomers, (R)-5-(butan-2-yl)-2,3-dihydro-1H-indole and (S)-5-(butan-2-yl)-2,3-dihydro-1H-indole, would produce mirror-image CD spectra. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a valuable tool for quantitative analysis. rsc.org ORD, a related technique, measures the rotation of plane-polarized light as a function of wavelength, and the shape of the ORD curve is also indicative of the stereochemistry. While specific spectra must be determined experimentally, the presence of the chiral alkyl substituent on the aromatic ring is expected to induce a measurable chiroptical response. nih.govnsf.gov
Interactive Table: Illustrative Chiroptical Data for Enantiomers
| Enantiomer | Technique | Expected λmax (nm) | Expected Signal |
| (R)-enantiomer | CD | ~250 - 300 | Positive Cotton Effect |
| (S)-enantiomer | CD | ~250 - 300 | Negative Cotton Effect |
| (R)-enantiomer | ORD | >300 | Positive Rotation |
| (S)-enantiomer | ORD | >300 | Negative Rotation |
Note: The signs of the Cotton effects are hypothetical and must be confirmed by experimental measurement or comparison to a standard of known absolute configuration.
Computational Chemistry and Molecular Modeling of 5 Butan 2 Yl 2,3 Dihydro 1h Indole Systems
Quantum Chemical Calculations
Quantum chemical calculations are theoretical methods based on the principles of quantum mechanics that are used to determine the electronic structure and properties of molecules. These calculations can predict molecular geometries, energy levels, and various reactivity descriptors. While specific experimental and computational studies on 5-(Butan-2-YL)-2,3-dihydro-1H-indole are not extensively available in published literature, the following sections detail the standard theoretical approaches and expected findings based on studies of related indole (B1671886) and indoline (B122111) derivatives.
Density Functional Theory (DFT) is a widely used computational method that models the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. rsc.org It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound. researchgate.net DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical properties and reactivity. chemrxiv.org
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. wikipedia.orgmdpi.com A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the indoline core, as this is the region with the highest electron density. The LUMO would likely be distributed over the aromatic system as well, representing the region most susceptible to receiving electrons. The sec-butyl group, being an electron-donating alkyl group, would slightly raise the energy of the HOMO compared to unsubstituted indoline, potentially making the molecule more susceptible to oxidation.
Illustrative Data for a Model System (Indoline) Since specific data for this compound is not available, the following table presents typical calculated values for the parent indoline molecule to illustrate the type of data obtained from DFT calculations.
| Parameter | Energy (eV) | Description |
| EHOMO | -5.25 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.15 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 5.10 | Energy difference indicating chemical stability |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. ugm.ac.id It is a valuable tool for predicting how molecules will interact, identifying sites for electrophilic and nucleophilic attack. nih.gov The map uses a color scale to indicate different potential values: red typically signifies regions of negative potential (electron-rich, attractive to electrophiles), blue indicates regions of positive potential (electron-poor, attractive to nucleophiles), and green represents neutral potential. researchgate.net
In an MEP map of this compound, the most negative potential (red) would be concentrated around the nitrogen atom due to its lone pair of electrons. The aromatic ring would also show negative potential, though less intense than the nitrogen. Regions of positive potential (blue) would be located around the hydrogen atoms, particularly the N-H proton, making it a potential site for hydrogen bonding. researchgate.net The sec-butyl group would exhibit a largely neutral (green) potential.
From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the molecule's behavior. ugm.ac.id These parameters provide a more quantitative measure of reactivity than HOMO-LUMO analysis alone.
Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. mdpi.com
Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). Soft molecules are more reactive.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = μ² / 2η, where μ is the chemical potential (μ = -χ).
Fukui functions are used to describe local reactivity, identifying which specific atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack.
Illustrative Reactivity Parameters for a Model System (Indoline) This table shows example reactivity parameters derived from the illustrative HOMO/LUMO energies of indoline.
| Parameter | Calculated Value | Unit |
| Ionization Potential (I) | 5.25 | eV |
| Electron Affinity (A) | 0.15 | eV |
| Electronegativity (χ) | 2.70 | eV |
| Chemical Hardness (η) | 2.55 | eV |
| Chemical Softness (S) | 0.196 | eV⁻¹ |
| Electrophilicity Index (ω) | 1.43 | eV |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using any experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very high-accuracy predictions of molecular properties. However, they are computationally much more expensive than DFT, limiting their application to smaller molecules. For a molecule the size of this compound, high-level ab initio calculations like CCSD(T) would be computationally demanding but could be used to benchmark the results from more cost-effective DFT methods for specific properties.
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which correspond closely to the classical Lewis structure concept. wikipedia.orgwisc.edu This method is particularly useful for analyzing intermolecular and intramolecular interactions. materialsciencejournal.org
NBO analysis quantifies the stabilization energy associated with "hyperconjugation," which is the interaction between an occupied (donor) orbital and an unoccupied (acceptor) orbital. wisc.edu For example, it can analyze the interaction between the lone pair on the nitrogen atom (a donor NBO) and the antibonding orbitals (acceptor NBOs) of the adjacent C-C or C-H bonds. The strength of these interactions, measured as second-order perturbation energy (E(2)), reveals the extent of electron delocalization and its contribution to molecular stability. materialsciencejournal.org In this compound, NBO analysis would detail the nature of the C-N, C-C, and C-H bonds, the hybridization of each atom, and the delocalization of the nitrogen lone pair into the aromatic ring's antibonding π* orbitals, which is a key feature of the indoline electronic structure. researchgate.net
Illustrative NBO Interaction Data for a Model System (Indoline) The table below shows hypothetical but representative NBO analysis results for the indoline core, highlighting key donor-acceptor interactions.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N | π* (C-C)arom | 5.5 | Lone Pair → Aromatic Antibond |
| σ (C-H) | σ* (C-N) | 2.1 | Sigma Bond Hyperconjugation |
| σ (C-C) | σ* (C-H) | 1.8 | Sigma Bond Hyperconjugation |
Prediction of Spectroscopic Properties (NMR chemical shifts, UV-Vis spectra via TD-DFT)
Computational chemistry provides powerful tools for the prediction of spectroscopic properties, offering insights that complement and guide experimental work. For this compound, theoretical calculations can estimate Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using methods like Density Functional Theory (DFT). These calculations determine the magnetic shielding tensor for each nucleus based on the molecule's optimized electronic structure. The chemical shift is then calculated relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends on the chosen level of theory and basis set. Such calculations are invaluable for confirming chemical structures and assigning experimental spectra. pdx.eduliverpool.ac.uk
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts
This table presents hypothetical predicted NMR chemical shifts for this compound, calculated using a DFT approach. Actual experimental values may vary.
| Atom Type | Predicted Chemical Shift (ppm) | Notes |
| ¹H (Aromatic) | 6.5 - 7.2 | Protons on the benzene (B151609) ring of the indoline core. |
| ¹H (Aliphatic - Indoline Ring) | 2.8 - 3.5 | Methylene (B1212753) (-CH₂) protons of the dihydropyrrole ring. |
| ¹H (Aliphatic - Butyl Group) | 0.8 - 2.6 | Protons of the butan-2-yl substituent. |
| ¹H (Amine) | 3.5 - 5.0 | N-H proton; shift can be variable due to solvent effects and hydrogen bonding. pdx.edu |
| ¹³C (Aromatic) | 110 - 150 | Carbons of the benzene ring. |
| ¹³C (Aliphatic - Indoline Ring) | 25 - 55 | Methylene (-CH₂) carbons of the dihydropyrrole ring. |
| ¹³C (Aliphatic - Butyl Group) | 10 - 40 | Carbons of the butan-2-yl substituent. |
UV-Vis Spectra via TD-DFT: The electronic absorption spectrum of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). faccts.demdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. faccts.de The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov These theoretical spectra can help in understanding the electronic structure and identifying the nature of the transitions, such as π → π* or n → π* transitions. researchgate.net For this compound, TD-DFT calculations would likely predict absorptions in the UV region characteristic of the indoline chromophore.
Interactive Table: Predicted UV-Vis Absorption Data (TD-DFT)
This table shows hypothetical electronic transition data for this compound as predicted by TD-DFT calculations in a solvent model.
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Dominant Orbital Contribution |
| S₀ → S₁ | 295 | 0.08 | HOMO → LUMO (π → π) |
| S₀ → S₂ | 255 | 0.25 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | 220 | 0.12 | HOMO → LUMO+1 (π → π*) |
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which possesses a rotatable butyl group, MD simulations are essential for exploring its conformational space.
The simulation solves Newton's equations of motion for the system, allowing the molecule to sample various conformations by rotating around its single bonds. This process generates a trajectory that maps the molecule's structural evolution. Analysis of this trajectory can identify the most stable, low-energy conformers and the energy barriers between them. nih.gov This information is critical for understanding how the molecule's shape influences its interactions with biological targets, such as proteins, and for providing realistic starting structures for other computational studies like molecular docking. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. biointerfaceresearch.com QSAR models are widely used in drug discovery to predict the activity of new or unsynthesized molecules, thereby prioritizing synthetic efforts. nih.govjocpr.com For indole derivatives, which exhibit a wide range of biological activities, QSAR is a valuable tool for optimizing lead compounds. ijpsr.comtandfonline.com
The development of a QSAR model begins with a dataset of indole derivatives with known biological activities (e.g., inhibitory concentrations, IC₅₀). mdpi.com For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical, topological, and electronic properties.
Commonly used descriptors include:
Physicochemical Descriptors: LogP (lipophilicity), Molecular Weight, and Polar Surface Area.
Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.
Electronic Descriptors: Dipole moment and orbital energies (HOMO/LUMO).
Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical equation that links a combination of these descriptors to the observed biological activity. biointerfaceresearch.comresearchgate.net A robust QSAR model is characterized by strong statistical parameters, indicating its predictive power. ijpsr.com
Interactive Table: Statistical Parameters for a Hypothetical QSAR Model
This table shows typical validation metrics for a predictive QSAR model developed for a series of indole derivatives.
| Statistical Parameter | Description | Typical Value | Reference |
| r² (Correlation Coefficient) | Measures the goodness of fit of the model to the training data. | > 0.8 | ijpsr.com |
| q² (Cross-validated r²) | Measures the internal predictive ability of the model (leave-one-out). | > 0.6 | ijpsr.com |
| pred_r² (External Validation r²) | Measures the model's ability to predict the activity of an external test set. | > 0.5 | ijpsr.com |
| RMSE (Root Mean Square Error) | Indicates the deviation between predicted and actual values. | Low | tandfonline.com |
A hypothetical QSAR equation for a series of indole derivatives might look like: pIC₅₀ = β₀ + β₁(LogP) - β₂(PSA) + β₃(T_2_N_7) where pIC₅₀ is the biological activity, and the β values are coefficients determined by the regression analysis for descriptors like LogP, Polar Surface Area (PSA), and a topological index (T_2_N_7). ijpsr.com
Molecular Docking Studies for Theoretical Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govunar.ac.id This method is instrumental in drug design for visualizing how a ligand like this compound might interact with a biological target at the atomic level. thesciencein.orgnih.gov
After docking, the resulting ligand-protein poses are analyzed to identify key non-covalent interactions that stabilize the complex. These interactions are crucial for molecular recognition and binding affinity. nottingham.ac.uk For an indole derivative, the key interactions could include:
Hydrogen Bonds: Formed between the N-H group of the indoline ring and polar residues in the protein's active site.
Hydrophobic Interactions: Involving the nonpolar butyl group and the benzene ring of the indoline core with hydrophobic pockets in the receptor. nih.gov
π-π Stacking: Occurring between the aromatic ring of the indole system and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Cation-π Interactions: Where the electron-rich indole ring interacts favorably with a positively charged residue such as arginine or lysine. nih.gov
Docking programs use scoring functions to estimate the binding affinity of the ligand to the protein. This score is typically expressed in energy units (e.g., kcal/mol), where a more negative value indicates a stronger, more favorable interaction. ajchem-a.comfrontiersin.org These binding scores can be used to rank different compounds and predict their potential potency. While these scores are theoretical estimates, they often correlate with experimentally determined binding affinities, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀). nih.gov
Interactive Table: Hypothetical Docking Results for this compound
This table illustrates potential docking results of the title compound against a hypothetical protein target, such as a kinase or a cyclooxygenase enzyme. ajchem-a.com
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |
| Protein Kinase X | -8.5 | Leu83, Val35, Ala52 | Hydrophobic (butyl group) |
| Tyr150 | π-π Stacking (indole ring) | ||
| Gln148 | Hydrogen Bond (N-H group) | ||
| Cyclooxygenase-2 | -7.9 | Val523, Ala527 | Hydrophobic (butyl group) |
| Arg120 | Cation-π Interaction (indole ring) | ||
| Ser353 | Hydrogen Bond (N-H group) |
Analysis of Intermolecular Forces (Hydrogen Bonding, Pi-Pi Stacking)
The intermolecular forces inherent to this compound are critical in dictating its physical properties and its interactions within a biological system. Computational analysis of this molecule, a substituted indoline, focuses on two primary non-covalent interactions: hydrogen bonding and pi-pi (π-π) stacking. These forces are fundamental in molecular recognition, such as ligand-receptor binding. mdpi.com
Hydrogen Bonding: The structure of this compound features a secondary amine within the indoline ring system. The nitrogen-hydrogen (N-H) group acts as a hydrogen bond donor. This capacity allows the molecule to form hydrogen bonds with suitable acceptor atoms, such as oxygen or nitrogen, present in surrounding molecules or receptor sites. mdpi.comnih.gov The nitrogen atom itself, possessing a lone pair of electrons, can also function as a hydrogen bond acceptor. The presence and nature of these bonds are significant in biological systems and can be computationally modeled to predict binding affinities and orientations. nih.gov
Pi-Pi Stacking: The aromatic benzene ring fused to the pyrroline (B1223166) ring in the indoline core provides a region of delocalized π-electrons, making it capable of engaging in π-π stacking interactions. mdpi.commdpi.com These interactions occur when the aromatic ring of one molecule stacks parallel to the aromatic ring of another, contributing to the stability of molecular assemblies. mdpi.com While the butan-2-yl substituent is aliphatic and does not directly participate in π-π stacking, its size and conformation can influence the orientation of the indoline ring system, thereby affecting the geometry and strength of potential stacking interactions. mdpi.com Computational studies on similar indole derivatives have demonstrated that such stacking forces are crucial for stable binding within protein active sites. mdpi.comrsc.org
The table below summarizes the key intermolecular forces identified through computational analysis of the structural features of this compound.
| Intermolecular Force | Participating Moiety | Role of Moiety | Potential Significance |
| Hydrogen Bonding | N-H group in the pyrroline ring | Hydrogen Bond Donor | Molecular recognition, protein-ligand binding |
| Nitrogen atom in the pyrroline ring | Hydrogen Bond Acceptor | Solvation properties, interaction with protic solvents | |
| Pi-Pi Stacking | Benzene ring of the indoline core | π-electron system | Stabilization of protein-ligand complexes, crystal packing |
Software and Method Validation in Computational Studies
The accuracy of predictions derived from computational chemistry and molecular modeling hinges on the rigorous validation of the software and methods employed. scielo.brresearchgate.net For a molecule like this compound, a variety of computational tools and protocols are available, each requiring careful validation to ensure the reliability of the results.
Software and Methods: Computational investigations of indole derivatives frequently utilize a range of software packages to perform calculations. mdpi.com Programs like Gaussian and Amsterdam Density Functional (ADF) are commonly used for high-level quantum chemical calculations, such as Density Functional Theory (DFT). mdpi.comnih.gov DFT methods are employed to optimize molecular geometry and calculate electronic properties that govern intermolecular interactions. mdpi.comnih.gov For studying interactions with biological macromolecules, molecular docking software such as Molegro can be used to predict binding modes and affinities. unar.ac.id Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. unar.ac.id
Method Validation: Validation is a critical step to confirm that a computational model can provide accurate and reproducible results. scielo.br There are several strategies for validating these methods:
Comparison with Experimental Data: The most direct method of validation involves comparing computational results with experimental data. scielo.brresearchgate.net For instance, calculated geometric parameters can be compared against crystallographic data, and predicted spectroscopic data (e.g., NMR chemical shifts) can be validated against experimental spectra. scielo.br
External Validation: In the context of QSAR models, external validation is crucial. This involves using the model to predict the activities of a set of compounds (a test set) that was not used in the model's development. unar.ac.id The predictive power of the model is then assessed by comparing the predicted activities with the experimentally measured values.
Statistical Validation: Statistical metrics are used to quantify the performance of computational models. In QSAR studies, for example, a high coefficient of determination (R²) for the training set and a high predictive R² (often denoted as Q²) for the test set are indicative of a robust and predictive model. unar.ac.id
Pose Prediction and Ligand Screening: For molecular docking, validation involves assessing the software's ability to reproduce the experimentally determined binding pose of a ligand within a protein's active site (pose prediction) and its ability to distinguish known active compounds from inactive ones in a virtual screen (ligand screening).
The following table outlines common software, computational methods, and their corresponding validation techniques relevant to the study of this compound.
| Software/Method | Application | Validation Technique(s) |
| Gaussian, ADF, ORCA | Geometry Optimization, Electronic Structure Calculations (DFT) | Comparison with experimental data (e.g., X-ray crystallography, NMR spectra). scielo.brmdpi.comnih.gov |
| Molegro, AutoDock | Molecular Docking, Binding Affinity Prediction | Replicating experimental ligand poses (Redocking), Ligand screening enrichment studies. unar.ac.id |
| QSAR Modeling | Predicting Biological Activity | Internal validation (cross-validation, e.g., leave-one-out), External validation with a test set, Y-randomization. unar.ac.id |
Chemical Reactivity and Functionalization of the 2,3 Dihydro 1h Indole Core with Butan 2 Yl Substitution
Electrophilic Aromatic Substitution Reactions on the Dihydroindole Ring
The aromatic ring of 5-(butan-2-yl)-2,3-dihydro-1H-indole is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of both the indoline (B122111) nitrogen and the sec-butyl group. The nitrogen atom, via its lone pair, strongly donates electron density into the benzene (B151609) ring, making it significantly more nucleophilic than benzene itself. The sec-butyl group, through hyperconjugation and weak inductive effects, further enhances this electron density.
The directing effects of the substituents are crucial in determining the regioselectivity of EAS reactions. The amino group is a powerful ortho-, para-director. Since the para-position (C7) to the nitrogen is sterically hindered and part of the fused ring system, substitution is primarily directed to the ortho-positions. The sec-butyl group is also an ortho-, para-director. In this molecule, the positions ortho to the nitrogen are C4 and C6. The position para to the sec-butyl group is C2 of the pyrroline (B1223166) ring, which is not aromatic. The positions ortho to the sec-butyl group are C4 and C6. Therefore, both substituents strongly activate and direct incoming electrophiles to the C4 and C6 positions. Steric hindrance from the bulky sec-butyl group might slightly favor substitution at the C6 position over the C4 position.
Common electrophilic aromatic substitution reactions applicable to this scaffold include nitration, halogenation, Friedel-Crafts alkylation, and acylation.
| Reaction | Typical Reagents | Expected Major Products |
| Nitration | HNO₃/H₂SO₄ | 6-Nitro-5-(butan-2-yl)-2,3-dihydro-1H-indole, 4-Nitro-5-(butan-2-yl)-2,3-dihydro-1H-indole |
| Bromination | Br₂/FeBr₃ or NBS | 6-Bromo-5-(butan-2-yl)-2,3-dihydro-1H-indole, 4-Bromo-5-(butan-2-yl)-2,3-dihydro-1H-indole |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 6-Acyl-5-(butan-2-yl)-2,3-dihydro-1H-indole, 4-Acyl-5-(butan-2-yl)-2,3-dihydro-1H-indole |
It is important to note that under strongly acidic conditions, such as those used for nitration or Friedel-Crafts reactions, the indoline nitrogen can be protonated. This would convert the amino group into an ammonium (B1175870) group, which is a deactivating, meta-directing group. However, the reactivity of the ring is generally sufficient for substitution to occur before complete protonation, or the reaction may proceed on the small equilibrium concentration of the free amine.
Reactions at the Indoline Nitrogen Atom (N-alkylation, N-acylation)
The nitrogen atom of the 2,3-dihydro-1H-indole core is a secondary amine and thus exhibits typical nucleophilic reactivity. It can be readily functionalized through N-alkylation and N-acylation reactions.
N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. It is typically achieved by treating the indoline with an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct. The choice of base and solvent can influence the reaction rate and yield. Common bases include potassium carbonate, sodium hydride, or triethylamine.
Example Reaction: this compound + R-X → 1-Alkyl-5-(butan-2-yl)-2,3-dihydro-1H-indole (where R is an alkyl group and X is a halide).
N-Acylation: The indoline nitrogen can also react with acylating agents such as acid chlorides or anhydrides to form the corresponding N-acyl derivative (an amide). These reactions are often carried out in the presence of a base, like pyridine (B92270) or triethylamine, to scavenge the acid generated. N-acylation is generally a robust and high-yielding transformation.
Example Reaction: this compound + RCOCl → 1-Acyl-5-(butan-2-yl)-2,3-dihydro-1H-indole.
The resulting N-acyl group can serve as a protecting group for the nitrogen, reducing its basicity and nucleophilicity, which can be advantageous in subsequent synthetic steps.
| Reaction Type | Reagent | Product Type |
| N-Alkylation | Methyl iodide (CH₃I) | 1-Methyl-5-(butan-2-yl)-2,3-dihydro-1H-indole |
| N-Alkylation | Benzyl bromide (BnBr) | 1-Benzyl-5-(butan-2-yl)-2,3-dihydro-1H-indole |
| N-Acylation | Acetyl chloride (CH₃COCl) | 1-Acetyl-5-(butan-2-yl)-2,3-dihydro-1H-indole |
| N-Acylation | Benzoyl chloride (PhCOCl) | 1-Benzoyl-5-(butan-2-yl)-2,3-dihydro-1H-indole |
Transformations Involving the Butan-2-yl Side Chain
The butan-2-yl side chain is a saturated alkyl group. The carbon atom attached directly to the aromatic ring is a benzylic carbon. This position is susceptible to oxidation under vigorous conditions, provided it has at least one hydrogen atom, which it does in this case. libretexts.orglibretexts.org
Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the benzylic carbon of the sec-butyl group to a carboxylic acid. libretexts.org This reaction would cleave the rest of the alkyl chain, resulting in the formation of 5-carboxy-2,3-dihydro-1H-indole. The reaction typically requires heating.
Example Reaction: this compound + KMnO₄/H₂O, heat → 5-Carboxy-2,3-dihydro-1H-indole.
It's important to consider that the dihydroindole ring itself can be sensitive to strong oxidizing agents, potentially leading to dehydrogenation to the corresponding indole (B1671886) or other side reactions. Therefore, reaction conditions would need to be carefully controlled to achieve selective side-chain oxidation.
Oxidation and Reduction Pathways of the Dihydroindole System
The 2,3-dihydro-1H-indole system can undergo both oxidation and reduction, primarily involving the five-membered heterocyclic ring.
Oxidation: The most common oxidation pathway for indolines is dehydrogenation (aromatization) to form the corresponding indole. This transformation can be achieved using a variety of oxidizing agents, such as manganese dioxide (MnO₂), palladium on carbon (Pd/C) in the presence of a hydrogen acceptor, or with certain quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).
Example Reaction: this compound + MnO₂ → 5-(Butan-2-yl)-1H-indole.
This reaction is synthetically useful for accessing the corresponding substituted indole from the more saturated indoline precursor.
Reduction: The aromatic part of the 2,3-dihydro-1H-indole is a benzene ring, which is generally resistant to reduction under standard conditions. However, under more forcing conditions, such as catalytic hydrogenation at high pressure and temperature with catalysts like rhodium or ruthenium, the benzene ring can be reduced to a cyclohexane (B81311) ring, yielding a perhydroindole derivative.
Example Reaction: this compound + H₂ (high pressure)/Rh-C → 5-(Butan-2-yl)octahydro-1H-indole.
The specific stereochemistry of the resulting octahydroindole would depend on the catalyst and reaction conditions employed.
Catalytic Transformations and Derivatization Strategies
The this compound scaffold is amenable to a variety of modern catalytic transformations, enabling further derivatization.
Cross-Coupling Reactions: After introducing a halide (e.g., bromine or iodine) onto the aromatic ring via electrophilic halogenation (as discussed in section 5.1), the resulting halo-indoline can participate in various palladium-catalyzed cross-coupling reactions. These include Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at the C4 or C6 positions.
Example Suzuki Coupling: 6-Bromo-5-(butan-2-yl)-2,3-dihydro-1H-indole + Ar-B(OH)₂ (in the presence of a Pd catalyst and base) → 6-Aryl-5-(butan-2-yl)-2,3-dihydro-1H-indole.
C-H Activation: Direct C-H activation/functionalization is a powerful strategy that avoids the need for pre-functionalization (e.g., halogenation). While less common for the indoline aromatic ring itself compared to indoles, methodologies are being developed for the direct arylation, alkylation, or acylation of electron-rich aromatic systems, which could potentially be applied to this molecule, likely with regioselectivity at the C6 position.
Derivatization via N-Functionalization: As detailed in section 5.2, the indoline nitrogen is a key site for derivatization. The N-H bond can participate in various catalytic reactions, such as copper-catalyzed N-arylation (Ullmann condensation) or palladium-catalyzed Buchwald-Hartwig N-arylation, to form N-aryl indolines.
| Transformation | Key Reagents/Catalyst | Functional Group Introduced | Position of Functionalization |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl group | C4 or C6 (requires prior halogenation) |
| Heck Reaction | Alkene, Pd catalyst | Alkenyl group | C4 or C6 (requires prior halogenation) |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino group | C4 or C6 (requires prior halogenation) |
| N-Arylation | Aryl halide, Cu or Pd catalyst | Aryl group | N1 |
These catalytic methods significantly expand the synthetic utility of the this compound core, allowing for the construction of a diverse library of complex molecules.
Structure Activity Relationship Sar Studies of 2,3 Dihydro 1h Indole Derivatives Bearing Butan 2 Yl Moieties
Investigation of Substituent Effects on Theoretical Bioactivity Profiles
The introduction of substituents to the 2,3-dihydro-1H-indole (indoline) core is a key strategy in modulating the pharmacological properties of this scaffold. The nature and position of these substituents significantly influence the molecule's interaction with biological targets. In the context of 5-(butan-2-yl)-2,3-dihydro-1H-indole, the alkyl group at the 5-position plays a crucial role in defining its potential bioactivity. Studies on various indole (B1671886) and indoline (B122111) derivatives have shown that the length and position of alkyl chains can markedly influence biological activity. nih.gov
Electronic and Steric Influence of the Butan-2-yl Group
The butan-2-yl (or sec-butyl) group attached to the C5 position of the indoline ring primarily exerts its influence through electronic and steric effects.
Electronic Effects: The butan-2-yl group is an electron-donating group (EDG) due to hyperconjugation and a positive inductive effect (+I). This donation of electron density increases the electron richness of the benzene (B151609) ring of the dihydroindole scaffold. This modification can impact interactions with target proteins, particularly if cation-π or π-π stacking interactions are involved in binding. The increased electron density can enhance the strength of interactions with electron-deficient aromatic residues or cationic moieties within a receptor's active site.
Steric Effects: The butan-2-yl group introduces significant steric bulk. Its branched nature is more sterically demanding than a linear butyl chain. This steric hindrance can have several consequences:
Binding Affinity: It can provide a better fit into a specific hydrophobic pocket of a target protein, thereby increasing binding affinity and selectivity.
Selectivity: The specific shape and size of the butan-2-yl group can be critical for achieving selectivity for a particular receptor subtype over others.
The interplay of these effects is summarized in the table below.
| Property | Influence of Butan-2-yl Group | Potential Impact on Bioactivity |
| Electronic | Electron-donating (+I effect) | Modulates π-system electron density, potentially enhancing cation-π or π-π stacking interactions. |
| Steric | Introduces specific bulk and shape | Can promote van der Waals interactions within a hydrophobic pocket, influencing affinity and selectivity. |
| Lipophilicity | Increases lipophilicity (LogP) | Affects solubility, cell membrane permeability, and potential for hydrophobic interactions. |
Pharmacophore Modeling for Dihydroindole Scaffolds
Pharmacophore modeling is a crucial tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. dovepress.comdergipark.org.tr For the 2,3-dihydro-1H-indole scaffold, several key pharmacophoric features can be identified based on its structure and the analysis of related active compounds. nih.govnih.gov
A general pharmacophore model for this class of compounds would typically include:
Aromatic Ring (AR): The benzene portion of the dihydroindole ring serves as a crucial feature for aromatic interactions like π-π stacking.
Hydrogen Bond Donor (HBD): The secondary amine (N-H) in the dihydro-pyrrole ring is a strong hydrogen bond donor.
Hydrophobic Feature (HY): Alkyl substituents provide hydrophobic regions that are critical for binding to nonpolar pockets in a receptor. The 5-(butan-2-yl) group in the target compound represents a key hydrophobic feature.
The relative spatial arrangement of these features defines the pharmacophore. The butan-2-yl group at the 5-position places a significant hydrophobic feature at a specific vector relative to the aromatic ring and the hydrogen bond donor. Virtual screening campaigns can utilize such a model to identify novel compounds that match these spatial requirements and are therefore likely to be biologically active. dergipark.org.tr
Conformational Analysis and its Impact on Molecular Interactions
The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. nih.gov For this compound, two main aspects of conformational flexibility are important: the puckering of the five-membered dihydro-pyrrole ring and the rotation of the butan-2-yl substituent.
Ring Puckering: The saturated portion of the dihydroindole scaffold is not planar and can adopt different envelope or twist conformations. The specific pucker of this ring affects the spatial orientation of the N-H group, which can be critical for establishing hydrogen bonds with a target protein.
Substituent Rotation: The butan-2-yl group can rotate around the C5-C(butyl) single bond. However, certain rotational states (rotamers) may be energetically favored to minimize steric clash with the rest of the molecule. The preferred conformation of this alkyl group determines the shape of the hydrophobic region it presents for molecular recognition.
Ligand Design Principles for 2,3-dihydro-1H-indole Architectures
Based on SAR studies, several key principles can guide the design of new ligands based on the 2,3-dihydro-1H-indole architecture. nih.govnih.gov
Exploitation of Hydrophobic Pockets: The benzene ring can be substituted with various lipophilic groups to probe and occupy hydrophobic pockets within a target's binding site. The choice of the alkyl group (e.g., the size, shape, and branching of the butan-2-yl group) should be guided by the topology of this pocket to maximize van der Waals contacts and affinity.
Modulation of the N-H Moiety: The hydrogen-bonding capability of the N-H group is a critical interaction point. This group can be acylated or alkylated to modify its hydrogen-bonding properties or to introduce new functional groups that can reach out to other regions of the binding site.
Scaffold Hopping and Bioisosteric Replacement: The dihydroindole scaffold itself can be considered a conformationally restricted analog of other privileged structures. nih.gov The butan-2-yl group can also be replaced by other bioisosteres (e.g., a cyclobutyl or trifluoromethyl group) to fine-tune steric and electronic properties while maintaining or improving biological activity.
Positional Isomerism: The position of the alkyl group on the aromatic ring significantly impacts activity. Moving the butan-2-yl group from the 5-position to the 4-, 6-, or 7-position would drastically alter the molecule's shape and the spatial relationship between the key pharmacophoric features, likely leading to a different pharmacological profile.
By systematically applying these principles, medicinal chemists can rationally design and optimize 2,3-dihydro-1H-indole derivatives to achieve higher potency, selectivity, and improved drug-like properties.
Theoretical Biological Applications and Mechanisms of Action for Indole/dihydroindole Derivatives
Theoretical Enzyme Inhibition Studies
The dihydroindole nucleus, with its specific substitutions, can theoretically interact with various enzyme active sites. The nature and position of substituents on the indole (B1671886) ring are critical in determining the potency and selectivity of enzyme inhibition. nih.govmdpi.com
Proposed Mechanisms for Elastase Inhibition by Indole Derivatives
Human Neutrophil Elastase (HNE) is a serine protease involved in inflammatory processes, and its inhibition is a therapeutic target for various inflammatory diseases. bohrium.comnih.gov Indole derivatives have been investigated as HNE inhibitors, although they have generally shown weaker activity compared to their indazole analogues. bohrium.comnih.gov
The proposed mechanism involves the indole scaffold fitting into the enzyme's active site. However, studies on N-benzoylindoles have indicated that substituents at the 5- or 6-position of the indole ring generally lead to low or no inhibitory activity. bohrium.com This suggests that a bulky, non-polar substituent like a sec-butyl group at the 5-position of a dihydroindole ring might not be optimal for potent HNE inhibition. Docking studies of related compounds suggest that specific hydrogen-bonding interactions with the catalytic triad (B1167595) are crucial for activity, which may be unfavorably altered by such substitutions. bohrium.com
Table 1: Hypothetical Factors Influencing Elastase Inhibition by 5-Substituted Dihydroindoles
| Feature | Potential Role in HNE Inhibition | Theoretical Implication for 5-(Butan-2-YL)-2,3-dihydro-1H-indole |
|---|---|---|
| Dihydroindole Core | Serves as a scaffold to position interacting groups within the HNE active site. | Provides the basic structure for enzyme binding. |
| 5-Position Substituent | Influences binding affinity and orientation in the active site. | The bulky, hydrophobic sec-butyl group may cause steric hindrance, potentially leading to low or no activity based on SAR of related indole series. bohrium.com |
| N-H group | Potential hydrogen bond donor. | Could interact with residues in the enzyme's binding pocket. |
Hypothesized Interactions with Viral Polymerases (e.g., NS5B polymerase, SARS-CoV-2 Mpro)
Viral polymerases are essential enzymes for viral replication and are key targets for antiviral drugs. nih.govmdpi.com The indole nucleus is a component of compounds that have shown inhibitory activity against various viral enzymes, including the RNA-dependent RNA polymerase (RdRp) of the Hepatitis C virus (HCV NS5B) and the main protease (Mpro or 3CLpro) of SARS-CoV-2. mdpi.comnih.gov
HCV NS5B Polymerase: Non-nucleoside inhibitors of NS5B often bind to allosteric sites on the enzyme, inducing a conformational change that inhibits its function. Indole-based inhibitors have been shown to bind in a hydrophobic pocket of the polymerase. nih.gov It is plausible that a dihydroindole derivative with a hydrophobic sec-butyl group at the 5-position could favorably interact with such a pocket, potentially contributing to inhibitory activity.
Inhibition of Other Key Biological Enzymes
The indole and indoline (B122111) frameworks are versatile and have been incorporated into inhibitors for a range of other enzymes.
Cyclooxygenase (COX): Indole derivatives, such as Indomethacin, are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes. The mechanism often involves the indole scaffold binding within the hydrophobic channel of the enzyme's active site. mdpi.com
5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH): Indoline-based compounds have been identified as dual inhibitors of 5-LOX and sEH, which are key enzymes in the arachidonic acid cascade involved in inflammation. nih.gov SAR studies on these compounds often begin with substitutions at the 5-position (e.g., 5-nitroindoline), which is then further functionalized. nih.govacs.org This suggests that the 5-position is a viable site for modification to achieve inhibitory activity against these enzymes.
Indoleamine 2,3-Dioxygenase (IDO1): IDO1 is a heme-containing enzyme that is a target in cancer immunotherapy. Indole derivatives have been investigated as IDO1 inhibitors, where they can interact with the active site. nih.gov
For this compound, the potential to inhibit these enzymes would largely depend on the specific steric and electronic contributions of the sec-butyl group to the binding interactions within each unique enzyme active site.
Receptor Modulation Concepts (e.g., Serotonin (B10506) Receptors)
Indole and its derivatives are structurally similar to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), making them common scaffolds for ligands targeting serotonin receptors. mdpi.comnih.gov Dihydroindole (indoline) derivatives have also been explored as ligands for G protein-coupled receptors (GPCRs), including melatonin (B1676174) receptors. nih.gov
The primary interaction for many aminergic GPCR ligands is a salt bridge formed between a protonatable nitrogen atom on the ligand and a conserved aspartate residue (Asp 3.32) in the receptor's transmembrane domain. mdpi.com For this compound, the secondary amine in the indoline ring could serve as this protonatable group.
Table 2: Theoretical Interactions of Dihydroindole Ligands with Serotonin Receptors
| Receptor Interaction Site | Ligand Structural Feature | Type of Interaction |
|---|---|---|
| Conserved Aspartate (Asp 3.32) | Indoline secondary amine (protonated) | Ionic Bond / Salt Bridge |
| Hydrophobic Pocket | Benzene (B151609) ring of the dihydroindole | π-π stacking / Hydrophobic |
| Hydrophobic Sub-pocket | 5-sec-butyl group | Van der Waals / Hydrophobic |
Theoretical Antimicrobial Activity Pathways and Targets
Indole derivatives are known to possess a broad spectrum of antimicrobial activities. nih.govnih.gov The mechanisms are often multifactorial and can differ between bacterial and fungal species.
Antibacterial and Antifungal Mechanisms (Hypothetical)
Based on studies of related compounds, several hypothetical antimicrobial mechanisms can be proposed for a 5-alkyl-dihydroindole derivative.
Membrane Disruption: Lipophilicity is an important factor for antimicrobial agents. dergipark.org.tr The hydrophobic sec-butyl group on the this compound scaffold would increase its lipophilicity, potentially enabling it to intercalate into and disrupt the integrity of microbial cell membranes. This can lead to increased permeability, leakage of cellular contents, and cell death.
Inhibition of Respiratory Metabolism: Some synthetic indole derivatives have been shown to exert their antibacterial effect by inhibiting components of the TCA cycle and the type-2 NADH dehydrogenase (NDH-2) protein. nih.gov This disrupts the transmembrane potential and increases reactive oxygen species (ROS), leading to cell death. nih.gov
Efflux Pump Inhibition: Indoles are a known class of inhibitors for bacterial efflux pumps like NorA in Staphylococcus aureus, which are responsible for multidrug resistance. nih.gov By inhibiting these pumps, the compounds could restore the efficacy of other antibiotics.
Antifungal Mechanisms: In fungi, indole derivatives may act by disrupting the cell membrane through interference with ergosterol (B1671047) synthesis. organic-chemistry.org They can also cause damage to the cell wall, leading to morphological changes and flaws in the fungal structure. organic-chemistry.org Some studies suggest that indole derivatives can also inhibit fungal filamentation, a key virulence factor for pathogens like Candida albicans. organic-chemistry.org
The specific activity of this compound against any particular microbe would be highly dependent on the specific targets present in that organism and the compound's ability to reach and interact with them.
Anti-inflammatory Effects: Theoretical Molecular Interactions
The indole and dihydroindole nuclei are key components in several known anti-inflammatory agents. nih.govtandfonline.com Their potential mechanism of action is often attributed to the inhibition of key enzymes in the inflammatory cascade, particularly cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.govisfcppharmaspire.com Prostaglandins, which are crucial mediators of inflammation, are synthesized from arachidonic acid by these COX enzymes. nih.gov Inhibition of COX-2 is a primary target for anti-inflammatory drugs as it is typically induced during inflammation, while COX-1 is constitutively expressed and involved in maintaining gastric mucosal integrity. nih.gov
Theoretically, a compound such as this compound could interact with the active site of the COX-2 enzyme through a combination of molecular interactions. The dihydroindole ring system provides a scaffold that can fit within the enzyme's binding pocket.
Hydrogen Bonding: The secondary amine (-NH-) group within the dihydroindole ring is a potential hydrogen bond donor. Docking studies of other indole derivatives have shown that this type of hydrogen bond can form with key amino acid residues in the COX-2 active site, such as Tyrosine 355 and Arginine 120. nih.gov This specific and directional interaction would be critical for anchoring the molecule in the correct orientation for effective inhibition.
Hydrophobic and van der Waals Interactions: The benzene portion of the dihydroindole ring and the attached butan-2-yl group are hydrophobic. These nonpolar moieties could form favorable hydrophobic and van der Waals interactions with nonpolar amino acid residues lining the active site of the COX enzyme, further stabilizing the enzyme-inhibitor complex.
The potential for these interactions suggests that the this compound scaffold could serve as a basis for developing selective COX-2 inhibitors, which are sought after for their potential to reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. tandfonline.com
Anticancer Potential: Hypothesized Molecular Mechanisms
The indole scaffold is present in numerous natural and synthetic compounds with demonstrated anticancer activity. nih.govbenthamdirect.com The anticancer potential of indole and dihydroindole derivatives is attributed to their ability to interfere with various cellular processes essential for tumor growth and survival. researchgate.netmdpi.com
Hypothesized mechanisms for a compound like this compound include:
Kinase Inhibition: Many kinases, which are crucial for cell signaling pathways that control proliferation and survival, are overactive in cancer cells. Indole derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases like tyrosine kinases. nih.govresearchgate.net This inhibition can block oncogenic signaling pathways such as the PI3K/Akt/mTOR pathway, ultimately suppressing tumor growth. nih.govresearchgate.net
Induction of Apoptosis: Beyond cell cycle arrest, indole derivatives can directly trigger apoptosis. researchgate.netmdpi.com This can occur through various mechanisms, including the modulation of apoptosis-related proteins like Bax and Bcl-xl, leading to mitochondrial dysfunction and the activation of caspases. mdpi.com
Topoisomerase Inhibition: These enzymes are critical for managing DNA topology during replication. Some indole compounds have been found to inhibit topoisomerases, leading to DNA damage and cell death in rapidly dividing cancer cells. nih.gov
| Mechanism of Action | Potential Molecular Target | Theoretical Role of this compound Structure |
|---|---|---|
| Inhibition of Cell Division | β-Tubulin (Colchicine binding site) | The scaffold could fit into the binding pocket, disrupting microtubule formation. |
| Signal Transduction Inhibition | Tyrosine Kinases, PI3K/Akt/mTOR pathway proteins | The aromatic ring could form key interactions in the ATP-binding pocket. |
| Induction of Apoptosis | Bcl-2 family proteins, Caspases | Modulation of protein-protein interactions to initiate the apoptotic cascade. |
| DNA Damage | Topoisomerase I/II | Intercalation or binding to the enzyme-DNA complex to prevent DNA re-ligation. |
Antiviral Research: Theoretical Targets and Inhibition Modes
Indole derivatives have been investigated for their broad-spectrum antiviral activities, showing potential against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and flaviviruses like Dengue and Zika. asm.orgnih.govnih.gov The versatility of the indole scaffold allows it to target different stages of the viral life cycle. cancer.gov
For a molecule like this compound, theoretical antiviral mechanisms could involve:
Inhibition of Viral Entry and Fusion: Some indole-containing drugs, such as Arbidol, function by inhibiting the fusion of the viral envelope with the host cell membrane. nih.gov The dihydroindole core could theoretically interact with viral glycoproteins or host cell receptors to block the initial steps of infection.
Inhibition of Viral Enzymes:
Reverse Transcriptase (RT) Inhibition: For retroviruses like HIV, RT is an essential enzyme for converting viral RNA into DNA. Dihydroindole derivatives could act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric pocket on the enzyme and inducing a conformational change that inactivates it. nih.gov The hydrophobic butan-2-yl group and the aromatic ring could favorably occupy this nonpolar pocket.
Protease Inhibition: Viral proteases are crucial for cleaving large polyproteins into functional viral proteins. The dihydroindole scaffold could be designed to mimic the peptide structure of the natural substrate, thereby binding to the active site of the protease and inhibiting its function. nih.gov
NS4B/NS5B Polymerase Inhibition: In viruses like Dengue, Zika, and HCV, viral proteins such as NS4B (part of the replication complex) and NS5B (an RNA-dependent RNA polymerase) are critical for replication. asm.org Indole derivatives have been identified that target these proteins, suggesting a potential mechanism for dihydroindole compounds. asm.org
General Concepts of Intermolecular Interactions and Binding Site Analysis
Key intermolecular forces include:
Hydrogen Bonds: These are strong, highly directional interactions between a hydrogen atom donor (like the -NH group in the dihydroindole) and an electronegative acceptor atom (like oxygen or nitrogen on a protein). researchgate.netwisdomlib.org
Electrostatic or Ionic Interactions: Occur between charged groups on the ligand and the target.
Pi Interactions (π-π, Cation-π): Involve the π-electron systems of aromatic rings.
Hydrophobic Interactions: The tendency of nonpolar groups (like the butan-2-yl substituent) to cluster together in an aqueous environment, releasing ordered water molecules and increasing entropy.
Van der Waals Forces: Weak, short-range attractions between all atoms.
Binding site analysis involves identifying a pocket or cleft on a biological target where a small molecule can bind and exert its effect. The geometric and chemical complementarity between the ligand and the binding site is crucial for achieving high affinity and selectivity.
Role of Hydrogen Bonding and Pi-Pi Interactions in Biological Recognition
Among the various non-covalent forces, hydrogen bonds and pi-pi interactions are particularly vital for the specificity of protein-ligand recognition. researchgate.netnumberanalytics.com
Hydrogen Bonding: Hydrogen bonds are fundamental to the structural integrity and function of biological macromolecules and their complexes with ligands. researchgate.net Their strength and high degree of directionality make them critical for determining the precise orientation of a drug in its binding site. acs.org For this compound, the secondary amine is a primary hydrogen bond donor. The specificity of this interaction is determined by the precise positioning of complementary hydrogen bond acceptors (e.g., carbonyl oxygens of the protein backbone or acidic side chains) within the target's active site. numberanalytics.com
Pi-Pi Interactions: These interactions occur between aromatic rings and are common in biological systems, contributing significantly to the stability of DNA and protein structures. chemeurope.comrsc.org The benzene ring of the dihydroindole scaffold can participate in pi-pi stacking interactions with the aromatic side chains of amino acids such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). chemeurope.com These interactions are not limited to a parallel "sandwich" arrangement, which can be repulsive, but more commonly adopt electrostatically favorable parallel-displaced or perpendicular "T-shaped" (pi-teeing) geometries. wikipedia.org These interactions are crucial for anchoring the aromatic part of a molecule within a hydrophobic pocket and contribute significantly to binding affinity. acs.org
Future Research Directions and Translational Perspectives for 5 Butan 2 Yl 2,3 Dihydro 1h Indole Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 5-(Butan-2-YL)-2,3-dihydro-1H-indole and its derivatives is a key area for future research, with a focus on developing sustainable and efficient methods. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. Modern approaches aim to overcome these limitations through greener alternatives.
Future synthetic strategies could focus on:
Catalytic Hydrogenation of Indole (B1671886) Precursors: A promising approach involves the catalytic hydrogenation of a corresponding 5-(butan-2-yl)-1H-indole precursor. Research in this area should explore a variety of catalysts and reaction conditions to optimize yield and selectivity while minimizing environmental impact.
Biocatalysis: The use of enzymes in the synthesis of indoline (B122111) derivatives is a rapidly growing field. Biocatalysis offers high selectivity and mild reaction conditions, making it an attractive sustainable option.
Flow Chemistry: Continuous flow synthesis can offer significant advantages over traditional batch processes, including improved safety, scalability, and efficiency.
A comparative analysis of potential synthetic routes is presented in Table 1.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Potential Challenges | Sustainability Aspect |
|---|---|---|---|
| Catalytic Hydrogenation | High yield, well-established | Use of precious metal catalysts, high pressure | Catalyst recycling, use of greener solvents |
| Biocatalysis | High enantioselectivity, mild conditions | Enzyme stability and cost, substrate scope | Biodegradable catalysts, aqueous reaction media |
Advanced Computational Approaches for Structure-Function Prediction
Computational modeling is an indispensable tool in modern drug discovery, enabling the prediction of a compound's properties and its interactions with biological targets. For this compound, advanced computational approaches can guide its development and optimization.
Key computational strategies include:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the structural features of a series of indoline derivatives and their biological activity. nih.gov This can be used to predict the activity of novel analogs of this compound.
Molecular Docking: This technique can predict the binding orientation of this compound to the active site of a target protein, providing insights into the mechanism of action. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between the compound and its target, offering a more realistic representation of the binding process.
These computational approaches can be used to create a comprehensive in silico profile of this compound, as outlined in Table 2.
Table 2: In Silico Profiling of this compound
| Computational Method | Predicted Property | Potential Implication |
|---|---|---|
| QSAR | Biological activity spectrum | Guidance for selecting therapeutic areas |
| Molecular Docking | Binding affinity to various targets | Prioritization of targets for experimental validation |
Exploration of New Theoretical Biological Targets and Applications
The indoline core is associated with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govnih.govdrugbank.com The specific sec-butyl substitution at the 5-position of this compound may confer unique pharmacological properties and open up new therapeutic avenues.
Potential biological targets for future investigation include:
Kinase Inhibition: Many indolin-2-one derivatives have been identified as kinase inhibitors, suggesting that this compound could be explored for its potential in cancer therapy. drugbank.com
α1-Adrenoceptor Antagonism: Substituted indolines have shown promise as α1-adrenoceptor antagonists, which are used in the treatment of benign prostatic hyperplasia. researchgate.netacs.org
Anti-inflammatory Pathways: Indoline derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators. nih.gov
A theoretical exploration of potential therapeutic applications is summarized in Table 3.
Table 3: Potential Therapeutic Applications and Biological Targets
| Therapeutic Area | Potential Biological Target | Rationale |
|---|---|---|
| Oncology | Receptor Tyrosine Kinases | Indoline scaffold is a known kinase inhibitor motif. drugbank.com |
| Benign Prostatic Hyperplasia | α1-Adrenergic Receptors | Structural similarities to known indoline-based α1-AR antagonists. researchgate.netacs.org |
Integration of High-Throughput Techniques for Library Synthesis and Screening (Theoretical)
To fully explore the therapeutic potential of the this compound scaffold, the synthesis and screening of a diverse library of derivatives are essential. High-throughput techniques can significantly accelerate this process.
A theoretical workflow for high-throughput synthesis and screening would involve:
Combinatorial Chemistry: The use of combinatorial chemistry would allow for the rapid synthesis of a large library of analogs with variations at different positions of the indoline ring.
High-Throughput Screening (HTS): HTS allows for the rapid screening of this library against a panel of biological targets to identify hit compounds with desired activities. nih.govscienceintheclassroom.org
Automated Data Analysis: The vast amount of data generated from HTS requires automated analysis pipelines to identify structure-activity relationships and guide the next round of optimization.
The integration of these techniques can create a powerful platform for the discovery of novel drug candidates based on the this compound scaffold, as illustrated in the theoretical workflow in Table 4.
Table 4: Theoretical High-Throughput Workflow
| Step | Technique | Objective |
|---|---|---|
| 1. Library Design | In silico modeling | Generate a virtual library of diverse and drug-like analogs. |
| 2. Library Synthesis | Parallel synthesis | Rapidly produce a physical library of compounds. |
| 3. Primary Screening | High-Throughput Screening | Identify initial hits against a broad range of targets. |
| 4. Hit Confirmation | Dose-response assays | Confirm the activity and potency of the identified hits. |
Q & A
Q. What are effective synthetic strategies for 5-(Butan-2-YL)-2,3-dihydro-1H-indole, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound can be approached via Claisen rearrangement using 2,3-dihydro-1H-indol-3-ones and allyl alcohols under controlled acidic conditions (e.g., HCl or acetic acid). Reaction parameters such as temperature (80–100°C) and solvent polarity significantly impact yield. For example, refluxing in acetic acid for 5–8 hours typically achieves yields of 60–75% . Alternative routes include Friedel-Crafts alkylation of indole derivatives with 2-bromobutane, though steric hindrance from the butan-2-yl group may require Lewis acid catalysts like AlCl₃ .
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer: Characterization involves NMR spectroscopy (¹H and ¹³C) to confirm the dihydroindole scaffold and butan-2-yl substitution. Key spectral markers include:
- ¹H NMR : A doublet of doublets (δ 1.2–1.4 ppm) for the butan-2-yl methyl groups and a multiplet (δ 3.0–3.5 ppm) for the dihydroindole protons.
- ¹³C NMR : Signals at δ 25–30 ppm (CH₂ groups) and δ 110–120 ppm (aromatic carbons).
HPLC with UV detection (λ = 254 nm) is recommended for purity assessment, using a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. What experimental strategies address regioselectivity challenges during functionalization of the dihydroindole core?
Methodological Answer: The butan-2-yl substituent introduces steric and electronic effects that influence regioselectivity. For electrophilic substitution (e.g., nitration or sulfonation):
- Nitration : Use fuming HNO₃ at 0–5°C to favor C-4/C-6 substitution, avoiding over-nitration .
- Sulfonation : SO₃ in H₂SO₄ at 40°C targets the C-7 position due to steric shielding by the butan-2-yl group .
For oxidation , KMnO₄ in acetone selectively converts the dihydroindole to a fully aromatic indole derivative, while milder agents like DDQ preserve the dihydro structure .
Q. How can contradictory biological activity data for this compound derivatives be resolved?
Methodological Answer: Discrepancies in biological assays (e.g., antimicrobial IC₅₀ values) often stem from:
- Solubility differences : Use DMSO as a co-solvent (≤1% v/v) to enhance compound dissolution in aqueous media.
- Metabolic instability : Conduct stability studies in liver microsomes (e.g., human CYP450 isoforms) to identify rapid degradation pathways .
- Off-target effects : Employ shRNA screening or CRISPR-Cas9 knockout models to validate target specificity .
Q. What computational methods predict the binding affinity of this compound derivatives to biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with receptors (e.g., serotonin receptors). Focus on the butan-2-yl group’s hydrophobic interactions with pocket residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (310 K, 1 atm) .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors/donors to correlate structure with activity .
Data Contradiction Analysis
Q. Why do reported yields for butan-2-yl indole derivatives vary across studies, and how can reproducibility be improved?
Critical Analysis: Yield discrepancies arise from:
- Catalyst purity : Commercial AlCl₃ often contains trace Fe³⁺, which accelerates side reactions. Recrystallize catalysts before use .
- Oxygen sensitivity : The dihydroindole core is prone to oxidation. Conduct reactions under N₂ or Ar and use degassed solvents .
- Chromatographic losses : Replace silica gel chromatography with preparative HPLC for higher recovery of polar intermediates .
Experimental Design Tables
Q. Table 1. Optimization of Claisen Rearrangement Conditions
| Parameter | Tested Range | Optimal Value | Yield (%) | Reference |
|---|---|---|---|---|
| Temperature | 60–120°C | 100°C | 72 | |
| Reaction Time | 3–12 h | 8 h | 68 | |
| Catalyst (AcOH) | 0.5–2.0 equiv | 1.5 equiv | 75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
